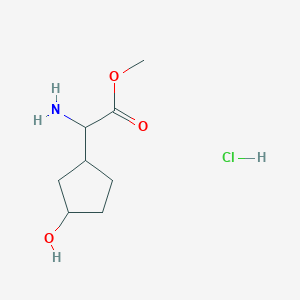

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride

Description

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride (CAS: 1185317-90-1) is a cyclopentane-derived amino acid ester with a molecular formula of C₉H₁₆ClNO₃ and a molecular weight of 229.68 g/mol . The compound features a 3-hydroxycyclopentyl substituent attached to the α-carbon of the glycine backbone, esterified as a methyl group and stabilized as a hydrochloride salt. Its structural uniqueness lies in the combination of a polar hydroxyl group on the cyclopentane ring and the ionizable amino group, which may enhance solubility and biological interactions.

Properties

IUPAC Name |

methyl 2-amino-2-(3-hydroxycyclopentyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-12-8(11)7(9)5-2-3-6(10)4-5;/h5-7,10H,2-4,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWKNONXFTXGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC(C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride typically involves the esterification of 2-amino-2-(3-hydroxycyclopentyl)acetic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-amino-2-(3-oxocyclopentyl)acetate, while reduction of the amino group can produce 2-(3-hydroxycyclopentyl)ethanol .

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as a building block in synthesizing complex organic molecules.

- Biology: It is studied for its potential role in biochemical pathways and enzyme interactions.

- Medicine: It is investigated for potential therapeutic effects and as a precursor in drug synthesis. Studies explore its neuroprotective and antiviral activities.

- Industry: It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride undergoes several chemical reactions:

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction: The amino group can be reduced to form a primary amine.

- Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

The compound's biological activity is attributed to its interaction with specific enzymes and biochemical pathways. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes, potentially inhibiting or activating biochemical processes. Research indicates it can inhibit certain proteases vital for viral replication, suggesting potential applications in antiviral therapies.

Neuroprotective Effects

In vitro studies suggest the compound may exhibit neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells, making it a candidate for treating neurodegenerative diseases. Studies in mouse models of neurodegeneration have shown that its administration significantly improved cognitive function and reduced neuronal loss, supporting its therapeutic potential in neurological disorders.

Antiviral Activity

A study explored the antiviral potential of this compound against HIV-1 integrase, demonstrating moderate inhibitory effects at micromolar concentrations. This suggests its potential as a lead compound for further development in HIV therapies.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, potentially inhibiting or activating certain biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Cyclopentyl Substituents

Methyl cis- and trans-3-Hydroxycyclopentane-1-carboxylate (CAS: 79598-73-5 and 79590-84-4)

- Key Differences: These isomers lack the amino group present in the target compound, replacing it with a simple ester linkage.

- Stereochemical Impact : The cis and trans configurations of the hydroxyl group influence solubility and crystallinity. For instance, the trans isomer may exhibit lower solubility due to reduced polarity compared to the cis form .

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Structure: Features a methylamino group directly attached to the cyclopentane ring instead of the α-amino group.

- Reactivity : The tertiary amine in this compound may reduce nucleophilicity compared to the primary amine in the target compound, affecting its reactivity in synthetic pathways .

Aromatic Amino Acid Esters

Methyl 2-Amino-2-(4-methoxyphenyl)acetate HCl (AS103310)

- Substituent Effects : The 4-methoxyphenyl group introduces aromaticity and electron-donating methoxy groups, enhancing lipophilicity. This contrasts with the hydroxycyclopentyl group, which provides a balance of hydrophilicity and conformational flexibility .

- Molecular Weight : Higher molecular weight (283.75 g/mol vs. 229.68 g/mol) due to the aromatic substituent .

Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride

- Steric Effects : The planar phenyl ring may limit steric hindrance compared to the three-dimensional cyclopentane ring .

Heterocyclic and Hybrid Derivatives

Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate HCl

- This may enhance interactions with aromatic residues in biological targets .

Methyl 2-Amino-2-(3-hydroxyphenyl)acetate Hydrochloride (CID 10285835)

- Hydrogen Bonding: The 3-hydroxyphenyl group provides a phenolic hydroxyl, which is more acidic (pKa ~10) than the aliphatic hydroxyl in the cyclopentyl analog (pKa ~15–16). This difference could influence solubility and metabolic stability .

Comparative Data Table

Research Implications

- Synthetic Utility : The primary amine in the target compound makes it a versatile intermediate for Schiff base formation or amide coupling, unlike tertiary amine analogs .

Biological Activity

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride is a compound of growing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of approximately 173.21 g/mol. The compound features a cyclopentane ring with both amino and hydroxyl functional groups, which are critical for its biological interactions. The presence of these groups allows for hydrogen bonding, enhancing its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biochemical pathways. The compound may function as an inhibitor or activator, modulating enzyme activity and influencing metabolic processes. The hydroxyl group enhances binding affinity to target sites, which is crucial for therapeutic applications .

Enzyme Interaction

Research indicates that this compound interacts with various enzymes involved in metabolic pathways. For instance, studies have shown that this compound can inhibit certain proteases, which are vital for viral replication processes. Such interactions suggest potential applications in antiviral therapies .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. In vitro studies have demonstrated that it can reduce oxidative stress and apoptosis in neuronal cells, making it a candidate for treating neurodegenerative diseases.

Study on Antiviral Activity

A significant study explored the antiviral potential of this compound against HIV-1 integrase. The compound demonstrated moderate inhibitory effects at micromolar concentrations, indicating its potential as a lead compound for further development in HIV therapies .

Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of this compound in mouse models of neurodegeneration. Results indicated that administration of this compound significantly improved cognitive function and reduced neuronal loss, supporting its therapeutic potential in neurological disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-2-(4-hydroxyphenyl)acetate | CHNO | Contains a phenolic hydroxyl group |

| Methyl 2-amino-2-(3-hydroxycyclopentane)acetate | CHNO | Lacks additional hydroxyl functionality |

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | CHNO | Longer carbon chain with different aromatic substitution |

This table highlights the structural uniqueness of this compound compared to related compounds, emphasizing its potential for specific therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.